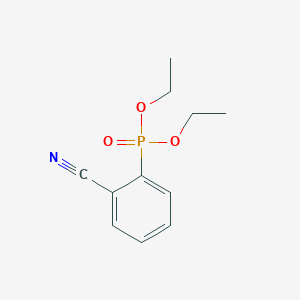![molecular formula C11H6BrNO2 B13688074 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 6th position of the naphtho[2,3-d]isoxazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one typically involves the bromination of naphtho[2,3-d]isoxazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often involve the use of potassium tert-butylate in N,N-dimethyl-formamide (DMF) at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Potassium tert-butylate: Used in the initial bromination step.
Thiourea: Utilized in the condensation reactions.
DMF (N,N-dimethyl-formamide): A common solvent for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphtho[2,3-d]isoxazole derivatives, while condensation reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as sphingomyelin synthase 2 (SMS2) and monoamine oxidase-B (MAO-B). These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromobenzo[d]isoxazol-3-amine: A structurally related compound with similar chemical properties.
3-Amino-6-bromobenzo[d]isoxazole: Another related compound with potential biological activity.
Uniqueness
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the naphtho[2,3-d]isoxazole ring system
Eigenschaften
Molekularformel |
C11H6BrNO2 |
|---|---|
Molekulargewicht |
264.07 g/mol |
IUPAC-Name |
6-bromobenzo[f][1,2]benzoxazol-3-one |
InChI |
InChI=1S/C11H6BrNO2/c12-8-2-1-6-5-10-9(4-7(6)3-8)11(14)13-15-10/h1-5H,(H,13,14) |
InChI-Schlüssel |
HRBZIEHMGXFSSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC3=C(C=C21)ONC3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)




![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)
